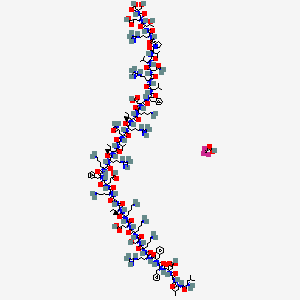

LL-37 Trifluoroacetate

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C205H340N60O53.C2HF3O2/c1-20-114(16)162(261-179(296)128(66-40-46-86-211)235-176(293)135(74-78-155(273)274)243-170(287)125(63-37-43-83-208)241-192(309)148(106-266)257-174(291)126(64-38-44-84-209)234-171(288)129(67-47-87-225-201(215)216)240-185(302)142(98-119-55-29-24-30-56-119)252-187(304)144(100-121-59-33-26-34-60-121)253-189(306)146(102-158(279)280)233-154(272)104-230-167(284)138(94-109(6)7)248-166(283)122(212)93-108(4)5)194(311)231-105-153(271)232-123(61-35-41-81-206)168(285)242-136(75-79-156(275)276)177(294)251-141(97-118-53-27-23-28-54-118)184(301)238-124(62-36-42-82-207)169(286)236-131(69-49-89-227-203(219)220)181(298)263-164(116(18)22-3)197(314)259-160(112(12)13)195(312)246-134(73-77-151(213)269)175(292)237-132(70-50-90-228-204(221)222)180(297)262-163(115(17)21-2)196(313)245-127(65-39-45-85-210)172(289)256-147(103-159(281)282)190(307)254-143(99-120-57-31-25-32-58-120)186(303)249-139(95-110(8)9)183(300)239-130(68-48-88-226-202(217)218)173(290)255-145(101-152(214)270)188(305)250-140(96-111(10)11)191(308)260-161(113(14)15)199(316)265-92-52-72-150(265)193(310)244-133(71-51-91-229-205(223)224)182(299)264-165(117(19)268)198(315)247-137(76-80-157(277)278)178(295)258-149(107-267)200(317)318;3-2(4,5)1(6)7/h23-34,53-60,108-117,122-150,160-165,266-268H,20-22,35-52,61-107,206-212H2,1-19H3,(H2,213,269)(H2,214,270)(H,230,284)(H,231,311)(H,232,271)(H,233,272)(H,234,288)(H,235,293)(H,236,286)(H,237,292)(H,238,301)(H,239,300)(H,240,302)(H,241,309)(H,242,285)(H,243,287)(H,244,310)(H,245,313)(H,246,312)(H,247,315)(H,248,283)(H,249,303)(H,250,305)(H,251,294)(H,252,304)(H,253,306)(H,254,307)(H,255,290)(H,256,289)(H,257,291)(H,258,295)(H,259,314)(H,260,308)(H,261,296)(H,262,297)(H,263,298)(H,264,299)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,317,318)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228)(H4,223,224,229);(H,6,7)/t114-,115-,116-,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,160-,161-,162-,163-,164-,165-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYXIYGCAXMCME-YLLLKHBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C207H341F3N60O55 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4607 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Determining the In Vitro Potency of LL-37 Trifluoroacetate: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assays

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Standardizing LL-37 MIC Assays

The human cathelicidin antimicrobial peptide, LL-37, represents a cornerstone of the innate immune system.[1][2] It is the only cathelicidin found in humans and is expressed by a variety of immune and epithelial cells upon encountering pathogenic stimuli. LL-37 exerts broad-spectrum antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1] Its primary mechanism of action involves the electrostatic attraction to negatively charged microbial membranes, leading to membrane disruption, pore formation, and subsequent cell lysis.[1] Beyond direct killing, LL-37 also possesses potent immunomodulatory functions, bridging the innate and adaptive immune responses.

In research and drug development, LL-37 is commonly synthesized and purified as a trifluoroacetate (TFA) salt. This is a byproduct of the standard solid-phase peptide synthesis and purification processes that utilize trifluoroacetic acid.[3][4] Understanding the precise antimicrobial potency of this specific formulation is critical for comparing data across studies and for the preclinical assessment of LL-37-based therapeutics. The Minimum Inhibitory Concentration (MIC) is the fundamental metric for this assessment, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This document provides a comprehensive, field-proven protocol for determining the MIC of LL-37 trifluoroacetate using the broth microdilution method. This guide is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard for dilution antimicrobial susceptibility tests, but incorporates critical modifications necessary for the accurate testing of cationic antimicrobial peptides.[5][6][7] We will delve into the causality behind each step, ensuring a self-validating system that produces reliable and reproducible data.

Foundational Principles and Key Considerations

The Challenge of Cationic Peptides in Standard Assays

Standard MIC protocols are optimized for small-molecule antibiotics. Cationic and amphipathic peptides like LL-37 present unique challenges:

-

Non-specific Binding: LL-37 can readily adhere to the surfaces of standard polystyrene microtiter plates, artificially reducing its effective concentration in the medium and leading to an overestimation of the MIC.[8]

-

Media Interactions: Components within standard bacteriological media, such as high salt concentrations or polyanions, can interfere with the activity of LL-37.[9] For instance, standard Mueller-Hinton Broth (MHB) has been reported to form precipitates with LL-37.[9]

-

Counter-ion Effects: The trifluoroacetate (TFA) counter-ion itself could theoretically influence bacterial growth. However, extensive experience and studies suggest that at the micromolar concentrations where LL-37 is active, the inhibitory effect of TFA is negligible.[10] Nevertheless, proper controls are essential to validate this assumption within your experimental system.

Adherence to CLSI Standards

The bedrock of this protocol is the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [5] This document provides the standardized framework for inoculum preparation, incubation conditions, and result interpretation. We will also reference CLSI M100, "Performance Standards for Antimicrobial Susceptibility Testing," for guidance on quality control.[11] While CLSI does not currently provide specific breakpoints or QC ranges for LL-37, adhering to their foundational methodology ensures the data generated is robust and comparable to established antimicrobial testing frameworks.[12][13]

Materials and Reagents

-

Peptide: LL-37 (human), trifluoroacetate salt, ≥95% purity (HPLC-verified).

-

Bacterial Strains:

-

Test organisms of interest (e.g., clinical isolates).

-

Quality Control (QC) Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

-

-

-

Growth Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Tryptic Soy Agar (TSA) or other suitable non-selective agar for bacterial culture.

-

-

Reagents for Peptide Stock and Dilutions:

-

Sterile, deionized water (dH₂O).

-

Sterile 0.02% (v/v) Acetic Acid.

-

Sterile Bovine Serum Albumin (BSA), 0.4% (w/v).

-

Rationale: A slightly acidic solution helps maintain peptide solubility. BSA is crucial as it acts as a carrier protein, saturating non-specific binding sites on plasticware and preventing the loss of the peptide from the solution.[14][15]

-

-

Labware and Equipment:

-

Sterile, 96-well polypropylene round-bottom or V-bottom microtiter plates. (Critical: Do not use polystyrene ).[8][14]

-

Sterile polypropylene microcentrifuge tubes or Sigmacote-coated glass tubes for peptide dilutions.[14]

-

Spectrophotometer or McFarland turbidity standards.

-

Incubator (35°C ± 2°C).

-

Calibrated single and multichannel pipettes.

-

Sterile pipette tips.

-

Vortex mixer.

-

Experimental Workflow: A Step-by-Step Protocol

The entire workflow is designed to be completed under aseptic conditions in a biological safety cabinet.

Diagram: LL-37 MIC Assay Workflow

Caption: High-level workflow for the LL-37 trifluoroacetate MIC assay.

Preparation of Bacterial Inoculum

This step follows the CLSI M07 standard to ensure a consistent and correct starting density of bacteria.

-

Primary Culture: From a stock culture, streak the QC strain and test organisms onto separate TSA plates. Incubate at 35°C for 18-24 hours to obtain well-isolated colonies.

-

Inoculum Suspension: Select 3-5 morphologically similar colonies and transfer them to a tube containing 5 mL of CAMHB.

-

Standardization: Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This can be verified using a spectrophotometer (e.g., absorbance of 0.08-0.13 at 625 nm).

-

Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. For example, dilute the standardized suspension 1:150 to get ~1x10⁶ CFU/mL, and since 50 µL of this will be added to 50 µL of peptide solution in the well, the final concentration will be correct.

Preparation of LL-37 Trifluoroacetate Solutions

This modified dilution procedure is critical for preventing peptide loss.

-

Primary Stock Solution (e.g., 1280 µg/mL): Accurately weigh the lyophilized LL-37 trifluoroacetate powder. Dissolve it in sterile dH₂O to create a concentrated primary stock. For example, to make a 1280 µg/mL stock, dissolve 1.28 mg in 1.0 mL of dH₂O. Vortex gently to ensure complete dissolution. Note: The molecular weight of LL-37 free base is ~4493.3 g/mol . Account for the peptide content if specified by the manufacturer, as the TFA salt will add to the total weight.

-

Intermediate Stock (10x Highest Test Concentration): Combine the primary stock with an equal volume of a solution containing 0.02% acetic acid and 0.4% BSA. For example, mix 500 µL of 1280 µg/mL LL-37 with 500 µL of the acetic acid/BSA solution to yield a 640 µg/mL intermediate stock. This is now at 10x the highest desired final concentration (64 µg/mL).

-

Serial Dilutions (10x): In polypropylene tubes, perform a two-fold serial dilution of the intermediate stock using a diluent of 0.01% acetic acid and 0.2% BSA .[14] This creates a range of 10x working solutions (e.g., 640, 320, 160... µg/mL).

Assay Plate Setup (96-Well Polypropylene Plate)

-

Peptide Addition: Add 50 µL of CAMHB to wells 1 through 11 in the desired rows.

-

Serial Dilution in Plate: Add 50 µL of the highest concentration LL-37 working solution (e.g., 64 µg/mL) to well 1. Mix by pipetting up and down, then transfer 50 µL from well 1 to well 2. Repeat this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This results in a 10-point dilution series of LL-37 (e.g., 32 µg/mL down to 0.0625 µg/mL).

-

Inoculum Addition: Add 50 µL of the standardized bacterial inoculum (prepared in step 3.1) to wells 1 through 11. This brings the final volume in each well to 100 µL.

-

Controls:

-

Well 11: (Growth Control) Contains 50 µL CAMHB and 50 µL of bacterial inoculum. This well should show robust turbidity.

-

Well 12: (Sterility Control) Contains 100 µL of uninoculated CAMHB. This well should remain clear.

-

(Optional but Recommended) TFA Salt Control: Prepare a solution of sodium trifluoroacetate at a concentration equivalent to the highest concentration present in the LL-37 wells. Test its effect on bacterial growth in a separate well to confirm the counter-ion has no intrinsic antimicrobial activity.[10]

-

Diagram: 96-Well Plate Layout for MIC Assay

Caption: Example plate map for triplicate MIC determination of one organism.

Incubation and Data Interpretation

-

Incubation: Seal the plates (e.g., with an adhesive plastic film) or place them in a container with a moistened paper towel to prevent evaporation. Incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of LL-37 that causes complete inhibition of visible bacterial growth. This can be assessed by eye, looking for the first clear well. For a more quantitative measure, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control (e.g., ≥90% inhibition).

-

Quality Control Validation: The assay is valid only if:

-

The growth control well (Well 11) shows heavy, unambiguous turbidity.

-

The sterility control well (Well 12) remains clear.

-

The MIC value for the corresponding QC strain falls within the expected range. While no official CLSI ranges exist for LL-37, labs should establish their own internal ranges based on historical data. For other cationic peptides, QC ranges have been proposed, such as 32-128 µg/mL for omiganan against C. parapsilosis ATCC 22019, which can serve as a methodological reference.[16]

-

Data Presentation and Troubleshooting

Data Table Example

| Microorganism | Strain | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Modal MIC (µg/mL) | MIC Range (µg/mL) |

| S. aureus | ATCC® 29213™ | 4 | 8 | 4 | 4 | 4-8 |

| P. aeruginosa | ATCC® 27853™ | 16 | 16 | 32 | 16 | 16-32 |

| S. aureus | Clinical Isolate 1 | 8 | 8 | 8 | 8 | 8 |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No growth in Growth Control well | Inoculum viability issue; Inactive media; Incubation error. | Verify inoculum preparation and density. Use a fresh batch of CAMHB. Check incubator temperature and conditions. |

| Growth in Sterility Control well | Contamination of media, plates, or reagents. | Use fresh, sterile materials. Re-evaluate aseptic technique. |

| MIC values are unexpectedly high or inconsistent | Peptide loss due to binding; Peptide degradation; Inoculum too dense. | CRITICAL: Ensure use of polypropylene plates and tubes. Confirm use of BSA/acetic acid diluent. Re-verify inoculum standardization. Prepare fresh peptide stocks. |

| Precipitate forms in wells | Interaction between peptide and media components. | This can occur with some media lots.[9] Ensure you are using Cation-Adjusted MHB. If it persists, consider specialized low-salt or peptide-compatible media, but note this is a deviation from the standard protocol. |

| QC strain MIC is out of range | Procedural error; Reagent issue; QC strain mutation. | Repeat the assay. Check all reagents, media pH, and peptide concentrations. If the issue persists, obtain a fresh, low-passage QC strain. |

Conclusion: Towards Reliable and Comparable Data

Determining the MIC of LL-37 trifluoroacetate requires a method that is both standardized and adapted to the unique physicochemical properties of cationic peptides. By anchoring the assay in the robust framework of CLSI M07 and incorporating critical modifications—namely the use of polypropylene labware and a specialized peptide diluent—researchers can mitigate common pitfalls like non-specific binding. This detailed protocol provides a self-validating system that, when coupled with rigorous quality control, will yield accurate, reproducible, and comparable MIC data. Such data is indispensable for advancing our understanding of this crucial host defense peptide and for the development of novel antimicrobial therapies.

References

- Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI standard M07.

-

Hancock, R.E.W. "Modified MIC Method for Cationic Antimicrobial Peptides." Hancock Lab. [Link]

-

CLSI and EUCAST. "Modification of antimicrobial susceptibility testing methods." PubMed. [Link]

-

Flamm, R. K., et al. "Quality Control Guidelines for MIC Susceptibility Testing of Omiganan Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide." Journal of Clinical Microbiology, vol. 42, no. 9, 2004, pp. 4371-4. [Link]

-

Giacometti, A., et al. "In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically." Antimicrobial Agents and Chemotherapy, vol. 44, no. 8, 2000, pp. 2250-2. [Link]

-

Kang, J., et al. "Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms." PLOS ONE, vol. 14, no. 6, 2019, p. e0216676. [Link]

-

Mercer, D. K., and O'Neil, D. A. "Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy." Frontiers in Cellular and Infection Microbiology, vol. 10, 2020, p. 354. [Link]

-

CLSI. "What's New In 2024: From the CLSI Subcommittee on Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute. [Link]

-

CLSI and EUCAST. "New Guidance on Modifications to Antimicrobial Susceptibility Testing." CLP. [Link]

-

Saelens, J., et al. "Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria." Frontiers in Microbiology, vol. 14, 2023. [Link]

-

Wiegand, I., et al. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, vol. 3, no. 2, 2008, pp. 163-75. [Link]

-

U.S. Food and Drug Administration. "Antibacterial Susceptibility Test Interpretive Criteria." FDA. [Link]

-

Gonzalez-Paz, L. G., et al. "Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria." Molecules, vol. 24, no. 3, 2019, p. 595. [Link]

-

Hindler, J. F., and Humphries, R. M. "Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results." Journal of Clinical Microbiology, vol. 51, no. 8, 2013, pp. 2728-34. [Link]

-

De Smet, K., and Contreras, R. "The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent." Antibiotics, vol. 8, no. 4, 2019, p. 224. [Link]

-

Silva, J. "Are antimicrobial peptides delivered as TFA salts problematic for MIC assays? Should I switch to HCl, acetate or it does not matter?" ResearchGate. [Link]

-

Turner, J., et al. "Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils." Antimicrobial Agents and Chemotherapy, vol. 42, no. 9, 1998, pp. 2206-14. [Link]

-

AmbioPharm. "Which salt form should I choose for my peptide?" AmbioPharm. [Link]

-

Kim, Y., et al. "Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories." Annals of Laboratory Medicine, vol. 38, no. 5, 2018, pp. 457-62. [Link]

-

Di, Y., et al. "The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent." International Journal of Molecular Sciences, vol. 22, no. 19, 2021, p. 10491. [Link]

-

Di Luca, M., et al. "Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections." International Journal of Molecular Sciences, vol. 25, no. 16, 2024, p. 8639. [Link]

-

Couthouis, J., et al. "Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect." Applied and Environmental Microbiology, vol. 70, no. 5, 2004, pp. 3062-5. [Link]

- Skvortsov, V., et al. "Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.

Sources

- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 4. benchchem.com [benchchem.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. clpmag.com [clpmag.com]

- 13. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 15. researchgate.net [researchgate.net]

- 16. Quality Control Guidelines for MIC Susceptibility Testing of Omiganan Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Storage and Reconstitution of LL-37 Trifluoroacetate

Executive Summary & Critical Properties

LL-37 (Cathelicidin) is a cationic, amphipathic antimicrobial peptide (37 residues). When supplied as a Trifluoroacetate (TFA) salt , it exhibits distinct physicochemical properties that drive its degradation pathways. Unlike small molecules, LL-37 stability is not merely a function of temperature; it is governed by aggregation kinetics , surface adsorption , and hygroscopicity .

This guide details the protocols required to mitigate the three primary failure modes of LL-37:

-

Fibrillation/Aggregation: Triggered by neutral pH and physiological salt concentrations (e.g., PBS).

-

Adsorption: Rapid loss of peptide to container walls due to cationic-anionic interactions (glass) or hydrophobic interactions (standard plastics).

-

Deamidation/Hydrolysis: Accelerated by moisture uptake in the hygroscopic TFA salt form.

Mechanism of Instability

To preserve LL-37, one must understand the causality of its degradation.

The TFA Factor

Synthetic LL-37 is typically delivered as a TFA salt. TFA is hygroscopic , meaning the lyophilized powder will actively pull moisture from the atmosphere if exposed. This moisture catalyzes hydrolysis and deamidation of the Glutamine (Gln) and Asparagine (Asn) residues within the sequence.

The Aggregation Trap

LL-37 is an amphipathic helix.[1] In pure water or dilute acid, it remains largely monomeric (random coil or loose helix). However, in the presence of salt (like 150mM NaCl in PBS) or at neutral pH (

Surface Adsorption

LL-37 has a net positive charge (+6 at pH 7).

-

Standard Glass: The anionic silanol groups on glass surfaces bind the cationic peptide avidly.

-

Standard Polypropylene: The hydrophobic face of the peptide helix adsorbs to standard plastic.

-

Data Impact: Storing dilute LL-37 (<10 µM) in standard tubes can result in >80% sample loss within hours.

Protocol A: Handling Lyophilized Powder

Objective: Prevent moisture uptake and hydrolysis during long-term storage.[2]

-

Receipt: Upon arrival, immediately store the vial at -20°C or -80°C .

-

Desiccation: Ensure the vial is stored inside a secondary container with active desiccant (e.g., silica gel).

-

The "Warm-Up" Rule (Critical):

-

Before opening the vial, allow it to equilibrate to room temperature (20–25°C) for at least 60 minutes in the desiccator.

-

Why? Opening a cold vial in humid ambient air causes immediate condensation on the peptide powder, dissolving it microscopically and initiating degradation.

-

Protocol B: Reconstitution (The "Acidic Stock" Method)

Objective: Create a stable, monomeric stock solution. Strict Prohibition: Do NOT reconstitute LL-37 directly in PBS, cell culture media, or neutral buffers.

Materials

-

Solvent: Sterile Endotoxin-Free Water (or 0.01% Acetic Acid).[3]

-

Container: Protein LoBind® Tubes (Eppendorf) or Siliconized Glass vials.

Step-by-Step Procedure

-

Calculate Volume: Aim for a high concentration stock (e.g., 1 mM to 2 mM ). High concentrations are self-stabilizing due to molecular crowding, whereas dilute solutions are prone to adsorption.

-

Solvent Addition:

-

Dissolution:

-

Verification: The solution must be crystal clear. Any turbidity indicates aggregation.

Workflow Visualization

The following diagram illustrates the critical decision pathways for reconstitution.

Caption: Decision tree for LL-37 reconstitution emphasizing the avoidance of neutral buffers to prevent aggregation.

Protocol C: Storage of Reconstituted Aliquots

Objective: Minimize freeze-thaw cycles and adsorption.

-

Aliquot Immediately: Never store the bulk stock at 4°C. Divide the stock into single-use aliquots (e.g., 10–50 µL) immediately after reconstitution.

-

Container: Use Protein LoBind tubes.

-

Validation: Standard polypropylene tubes can cause >20% loss of LL-37 in 24 hours at 4°C. LoBind tubes reduce this to <2%.

-

-

Freezing: Snap freeze in liquid nitrogen or dry ice/ethanol bath to prevent cryo-concentration effects. Store at -80°C .

-

Shelf Life:

-

Liquid at 4°C: < 24 hours (use immediately).

-

Frozen at -20°C: 1–3 months.

-

Frozen at -80°C: 6–12 months.

-

Experimental Usage (Working Solutions)

When ready to use LL-37 in an assay (e.g., cell culture treatment):

-

Thaw one aliquot of the acidic stock.

-

Dilute directly into the assay medium (e.g., DMEM + Serum) immediately before addition to cells .

-

Buffering Note: The small volume of acidic stock (e.g., 1 µL stock into 1 mL media) will be instantly buffered by the bicarbonate in the media. This triggers the transition to the bioactive helical form in situ at the target site, rather than in the storage tube.

Storage Matrix Summary

| State | Temperature | Container Type | Max Duration | Critical Risk |

| Lyophilized Powder | -20°C or -80°C | Original Vial + Desiccant | 1–2 Years | Moisture uptake (Hydrolysis) |

| Stock Solution (>1mM) | -80°C | LoBind Plastic | 6–12 Months | Freeze-Thaw degradation |

| Stock Solution (>1mM) | 4°C | LoBind Plastic | < 24 Hours | Aggregation / Deamidation |

| Working Solution (Dilute) | 37°C / RT | Assay Plate | Immediate Use | Adsorption to plate walls |

Quality Control & Troubleshooting

To validate the integrity of your LL-37 stock, use RP-HPLC .

-

Column: C18 (e.g., Phenomenex Jupiter or equivalent).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Detection: UV at 214 nm.

-

Success Criteria: A single sharp peak.

-

Shoulder peaks indicate deamidation.

-

Broadening indicates aggregation or poor solubility.

-

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Cloudy Stock Solution | Reconstituted in PBS or neutral buffer. | Discard. Reconstitute new vial in 0.01% Acetic Acid. |

| Low Assay Potency | Adsorption to standard plastic tubes. | Switch to Protein LoBind tubes or siliconized glass. |

| Variable Results | Freeze-thaw cycles of stock. | Use single-use aliquots. Do not refreeze. |

| Mass Spec Signal Loss | Peptide sticking to injector vials. | Add 0.1% Formic Acid to autosampler vials; use glass inserts. |

References

-

Xhindoli, D., et al. (2016). The human cathelicidin LL-37: A pore-forming peptide. Biochimica et Biophysica Acta (BBA) - Biomembranes . [Link]

-

Kristensen, K., et al. (2015).[6] Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE . [Link]

-

Johansson, J., et al. (1998). Conformation-dependent antibacterial activity of the naturally occurring human peptide LL-37. Journal of Biological Chemistry . [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptidesciences.com [peptidesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. biocat.com [biocat.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

circular dichroism spectroscopy of LL-37 trifluoroacetate in SDS micelles

Application Note: Structural Characterization of LL-37 Trifluoroacetate in Anionic SDS Micelles via Circular Dichroism

Executive Summary

This guide details the protocol for analyzing the secondary structure of the human cathelicidin antimicrobial peptide, LL-37 (trifluoroacetate salt), using Circular Dichroism (CD) spectroscopy. LL-37 is an amphipathic peptide that transitions from a disordered random coil in aqueous solution to a structured

Sodium Dodecyl Sulfate (SDS) micelles are utilized here to mimic the negatively charged bacterial cell envelope. This protocol addresses specific challenges, including the critical micelle concentration (CMC) of SDS, the optical interference of the trifluoroacetate (TFA) counterion, and the conversion of raw ellipticity to Mean Residue Ellipticity (MRE) for quantitative validation.

Scientific Foundation

The Peptide-Micelle Interaction

LL-37 is a cationic peptide (+6 charge at neutral pH). In bulk aqueous buffer (PBS or water), it exists as a disordered random coil. Upon introduction to SDS (anionic surfactant), the interaction proceeds in two phases:

-

Electrostatic Attraction: The cationic peptide is attracted to the anionic sulfate headgroups of the SDS.

-

Hydrophobic Insertion: The amphipathic nature of LL-37 drives its hydrophobic face into the micellar core, inducing a folding transition into an

-helix.

The Trifluoroacetate (TFA) Factor

Synthetic LL-37 is typically supplied as a TFA salt.

-

The Issue: TFA ions (

) have significant UV absorbance below 200 nm, which can obscure the critical positive band of -

The Solution: At standard CD peptide concentrations (10–50 µM), the molar concentration of TFA is often low enough to be subtracted via a proper blank. However, high concentrations (>1 mg/mL) require counterion exchange (to chloride) or high-transparency buffers (fluoride-based). This protocol assumes standard concentrations where TFA interference is manageable via baseline subtraction.

Experimental Design & Materials

Reagents

| Reagent | Grade/Specification | Purpose |

| LL-37 (TFA Salt) | >95% Purity (HPLC) | Target analyte. |

| SDS | Ultra-pure (>99%), Dust-free | Membrane mimetic. Impurities absorb UV. |

| Sodium Phosphate | Monobasic/Dibasic (NaPi) | Buffer. Transparent down to 185 nm. |

| Water | Type I (Milli-Q), 18.2 MΩ·cm | Solvent. Must be degassed. |

Critical Parameters

-

Peptide Concentration: 20–50 µM. (High enough for signal, low enough to minimize TFA background).

-

SDS Concentration: 20 mM .

-

Buffer: 10 mM Sodium Phosphate, pH 7.4. (Avoid Chloride salts if scanning <195 nm; Cl- absorbs strongly in deep UV).

Visual Workflows

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step workflow for sample preparation and analysis.

Folding Mechanism (DOT Diagram)

Figure 2: Mechanistic transition of LL-37 from random coil to structured helix in the presence of SDS.

Detailed Protocol

Step 1: Stock Preparation

-

Peptide Stock: Dissolve lyophilized LL-37 in degassed Milli-Q water to ~500 µM.

-

Note: Determine exact concentration using UV absorbance at 280 nm (Extinction coefficient based on Tryptophan/Tyrosine content, or use quantitative amino acid analysis if available). LL-37 lacks Trp/Tyr, so absorbance at 205 nm (Scopes method) or gravimetric prep (with correction for peptide content vs salt content) is required. Gravimetric is risky due to salt weight; 205 nm absorbance is preferred.

-

-

SDS Stock: Prepare 100 mM SDS in 10 mM Sodium Phosphate buffer (pH 7.4). Filter through 0.22 µm filter to remove scattering particulates.

Step 2: Sample Mixing

To achieve a final volume of 300 µL (for a 1 mm cuvette):

-

Final Concentrations: 30 µM LL-37, 20 mM SDS.

-

Add 222 µL of 10 mM Phosphate Buffer.

-

Add 60 µL of 100 mM SDS Stock.

-

Add 18 µL of 500 µM LL-37 Stock.

-

Order of Addition: Always add peptide to the buffered surfactant solution to prevent transient precipitation at high local peptide concentrations.

-

Step 3: Blank Preparation

Prepare a "Buffer Blank" containing exactly the same components minus the peptide:

-

20 mM SDS in 10 mM Phosphate Buffer.

-

Crucial: Do not use water as a blank. You must subtract the absorbance of the SDS and the buffer ions.

Step 4: Instrument Setup (Standard CD Spectropolarimeter)

-

Nitrogen Purge: >5 L/min (Required for <200 nm).

-

Lamp: Xenon arc lamp (warm up for 20 min).

-

Cuvette: 1 mm pathlength quartz Suprasil.

-

Parameters:

-

Wavelength Start: 260 nm

-

Wavelength End: 190 nm[4]

-

Step Size: 0.5 nm or 1.0 nm

-

Bandwidth: 1.0 nm

-

Scanning Speed: 50 nm/min

-

Accumulations: 3–5 scans (averaged to reduce noise).

-

Step 5: Measurement & Validation

-

Run the Blank first. Check the High Tension (HT) voltage. If HT > 600-700V at 190 nm, the buffer/SDS is absorbing too much light.

-

Run the Sample .

-

Subtract Blank from Sample.

Data Analysis & MRE Calculation

Raw data is typically in millidegrees (

Formula:

Where:

-

= MRE in

- = Observed ellipticity (mdeg)

-

= Molar concentration of peptide (M) (e.g.,

- = Pathlength in centimeters (e.g., 0.1 cm for 1 mm cuvette)

- = Number of amino acid residues (LL-37 has 37 residues)

Interpretation of LL-37 Spectrum:

- -Helix Markers: Look for negative minima at 208 nm and 222 nm .[8]

-

Positive Band: A strong positive peak at ~192 nm .

-

Helical Content Estimation:

(Theoretical max

Troubleshooting (Self-Validating the Protocol)

| Observation | Root Cause | Corrective Action |

| High Noise < 200 nm | HT Voltage > 700V | Buffer/TFA absorbance is too high. Decrease pathlength to 0.5 mm or increase accumulation time. |

| Minima at 208/222 nm are weak | SDS < CMC | Ensure SDS is > 8 mM. Check if salt concentration in buffer raised the CMC unexpectedly (unlikely, salt usually lowers CMC). |

| Precipitation | Electrostatic aggregation | Peptide concentration too high relative to SDS. Increase SDS ratio or mix peptide into SDS, not vice versa. |

| Shifted Minima | pH Drift | TFA counterion acidified the solution. Verify pH of the final mixture is 7.4. |

References

-

Johansson, J., et al. (1998). "Conformation-dependent antibacterial activity of the naturally occurring human peptide LL-37."[9] Journal of Biological Chemistry, 273(6), 3718-3724.

-

Oren, Z., et al. (1999). "Structure and organization of the human antimicrobial peptide LL-37 in phospholipid membranes: correlation with hemolytic activity." Biochemical Journal, 341(3), 501-513.

-

Wang, G. (2008).[10] "Structures of human host defense cathelicidin LL-37 and its smallest antimicrobial peptide KR-12 in lipid micelles." Journal of Biological Chemistry, 283(47), 32637-32643.

-

Kelly, S. M., et al. (2005). "How to study proteins by circular dichroism." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.

Sources

- 1. Design, synthesis, and characterization of non-hemolytic antimicrobial peptides related to human cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CD Units FAQs [photophysics.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]

Troubleshooting & Optimization

troubleshooting LL-37 trifluoroacetate precipitation in phosphate buffered saline

The following technical guide addresses the precipitation issues associated with LL-37 trifluoroacetate (TFA) salts in Phosphate Buffered Saline (PBS). It is designed for researchers requiring immediate troubleshooting steps and a mechanistic understanding of the underlying chemistry.

Executive Summary: The "Salting Out" Phenomenon

The Core Issue: LL-37 is a cationic, amphipathic cathelicidin peptide.[1] When the TFA salt form of LL-37 is introduced to PBS, precipitation often occurs due to a "perfect storm" of three physicochemical factors:

-

Electrostatic Crosslinking: The polycationic peptide (+6 charge at pH 7.4) binds strongly to anionic phosphate ions (

), forming insoluble salt complexes.[2] -

Structure Induction: Physiological salts induce LL-37 to fold from a random coil (soluble) into an amphipathic

-helix (aggregation-prone).[2] -

Counterion Hydrophobicity: The bulky, hydrophobic Trifluoroacetate (TFA) counterion can exacerbate aggregation before it is fully exchanged, unlike the smaller Chloride (

) ion.

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: Why did my clear LL-37 stock solution turn cloudy immediately upon adding PBS?

Diagnosis: You likely attempted to dissolve the peptide directly in PBS or added a high-concentration stock directly to a phosphate-rich buffer. This causes rapid ionic bridging .

The Fix: Use the "Two-Step Solubilization" method.

-

Dissolve First: Reconstitute the lyophilized peptide in sterile deionized water or 0.01% Acetic Acid at a high concentration (e.g., 1–2 mg/mL). In water, the peptide remains largely unstructured and soluble.

-

Dilute Second: Slowly add this stock solution to the PBS. Do not add PBS to the peptide powder. This prevents localized regions of high salt/peptide concentration that trigger nucleation.

Q2: I am seeing toxicity in my cell culture controls. Is it the precipitate?

Diagnosis: It is likely the TFA counterion , not just the precipitate.

Commercially synthesized LL-37 is typically delivered as a TFA salt unless requested otherwise. TFA is cytotoxic and can uncouple oxidative phosphorylation in mitochondria. At high peptide concentrations (e.g., >10

The Fix:

-

Immediate: Lower the working concentration if experimental design permits.

-

Definitive: Perform a Counterion Exchange (Protocol B below) to convert the TFA salt to a Hydrochloride (HCl) or Acetate salt.[2]

Q3: Can I just filter the solution to remove the precipitate?

WARNING: Do NOT filter a cloudy peptide solution.

Filtering removes the aggregated peptide, drastically altering the actual concentration. If you started with 10

Part 2: Visualizing the Mechanism

The following diagram illustrates the transition of LL-37 from a soluble random coil to an insoluble aggregate in the presence of PBS.

Caption: Mechanism of LL-37 precipitation showing the salt-induced structural shift and phosphate-mediated crosslinking.

Part 3: Validated Experimental Protocols

Protocol A: The "Two-Step" Reconstitution (Recommended)

Use this protocol for standard stock preparation to minimize precipitation risk.[2]

Reagents:

-

Lyophilized LL-37 (TFA salt)[2]

-

Sterile Deionized Water (or 10 mM Acetic Acid)[2]

-

10x PBS (Phosphate Buffered Saline)[2]

Method:

-

Calculate: Determine the volume needed for a 1 mg/mL (approx. 220

M) master stock. -

Dissolve: Add sterile water (or 10 mM acetic acid) to the peptide vial. Vortex gently for 30 seconds.

-

Checkpoint: The solution should be perfectly clear. If not, sonicate in a water bath for 2 minutes.

-

-

Aliquot: Store this aqueous master stock at -20°C or -80°C.

-

Working Solution: When ready to experiment, dilute the master stock into the final assay buffer (e.g., PBS or Media).

-

Note: Keep the final peptide concentration below 50

M in PBS if possible. Above this threshold, oligomerization kinetics accelerate significantly.

-

Protocol B: TFA-to-Chloride Counterion Exchange

Use this protocol if cytotoxicity is observed or if the peptide is strictly insoluble due to the TFA counterion.

Principle: Stronger acids displace weaker acids. HCl (strong) will displace TFA (weak) from the peptide's basic residues (Arginine/Lysine).[2]

Reagents:

Method:

-

Dissolve: Dissolve the peptide in 100 mM HCl at a concentration of 1 mg/mL.

-

Incubate: Allow to stand at room temperature for 1–5 minutes . (Longer exposure may degrade the peptide).[2]

-

Freeze: Freeze the solution immediately in liquid nitrogen or at -80°C.

-

Lyophilize: Lyophilize overnight to remove water, excess HCl, and the displaced TFA (which is volatile).

-

Repeat: Redissolve the dry powder in 100 mM HCl and repeat steps 2–4 two more times.

-

Final Wash: For the final step, dissolve in water and lyophilize to remove residual HCl traces.

-

Result: You now have LL-37 Chloride salt, which generally exhibits better solubility and biocompatibility.

Part 4: Quantitative Data Summary

The following table summarizes solubility limits and counterion properties.

| Parameter | LL-37 (TFA Salt) | LL-37 (Chloride Salt) | Notes |

| Solubility (Water) | High (>5 mg/mL) | High (>10 mg/mL) | Both dissolve well in pure water.[2] |

| Solubility (PBS) | Low (Risk >10 | Moderate | Phosphate anions crosslink regardless of counterion, but Cl- is less hydrophobic.[2] |

| Cytotoxicity | High | Low | TFA itself is toxic to cells; Chloride is physiological. |

| pH in Solution | Acidic (~pH 3-4 in water) | Acidic (~pH 4-5 in water) | Always check pH after reconstitution; TFA salts can acidify unbuffered media.[2] |

Part 5: Troubleshooting Workflow Diagram

Caption: Decision tree for identifying the root cause of LL-37 precipitation.

References

-

LifeTein. How to remove peptide TFA salt? - LifeTein®.[3] Retrieved from [Link]

-

National Institutes of Health (NIH). LL-37 Peptide Enhancement of Signal Transduction by Toll-like Receptor 3 Is Regulated by pH. Retrieved from [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Adsorption of LL-37 Trifluoroacetate to Plastic Laboratory Ware

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the human cathelicidin peptide, LL-37. This guide provides in-depth troubleshooting advice and best practices to mitigate the common and often underestimated issue of LL-37 adsorption to plastic laboratory ware. Understanding and controlling this phenomenon is critical for ensuring experimental accuracy, reproducibility, and the ultimate success of your research.

Section 1: The "Why": Understanding the Mechanisms of Adsorption

This section addresses the fundamental principles governing the interaction between LL-37 and laboratory surfaces. A clear grasp of these mechanisms is the first step toward effective troubleshooting.

Q1: Why is my LL-37 peptide sticking to my plastic tubes and plates?

A: The adsorption of LL-37 to plastic surfaces is a multifactorial issue driven by the peptide's inherent physicochemical properties and its interaction with the labware surface. There are two primary drivers:

-

Electrostatic Interactions: LL-37 is a highly cationic peptide, carrying a net positive charge of +6 at physiological pH.[1] Standard laboratory plastics, such as polypropylene and polystyrene, while primarily hydrophobic, can possess a subtle negative surface charge due to manufacturing processes or surface oxidation. This charge difference facilitates a strong electrostatic attraction, effectively pulling the positively charged LL-37 out of your solution and onto the container wall.

-

Hydrophobic Interactions: LL-37 is amphipathic, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.[1] The hydrophobic face of the peptide can readily interact with and adsorb to the nonpolar surface of plastics like polypropylene, which is a common material for microcentrifuge tubes, pipette tips, and microplates.[2][3][4]

Q2: What role does the trifluoroacetate (TFA) counter-ion play in this process?

A: The trifluoroacetate (TFA) counter-ion is a remnant from the solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase HPLC, where it is used as an ion-pairing agent.[6][7] While essential for production, its presence can influence adsorption in two ways:

-

Increased Lipophilicity: TFA forms an ion pair with the positively charged amino acid residues (like lysine and arginine) on LL-37. This pairing can partially neutralize the positive charges and increase the overall hydrophobicity (lipophilicity) of the peptide-TFA complex.[6] This enhanced lipophilicity may strengthen the peptide's interaction with hydrophobic plastic surfaces.

-

Biological Interference: Beyond adsorption, residual TFA can directly interfere with your experiments. It has been shown to inhibit cell proliferation in some assays and can confound structural analyses using techniques like FT-IR spectroscopy.[8][9] Therefore, managing TFA is crucial for both preventing surface loss and ensuring data integrity.

Q3: Does peptide aggregation affect adsorption?

A: Yes, absolutely. LL-37 has a known propensity to self-aggregate, forming larger oligomeric structures. This process can be influenced by peptide concentration, salt concentration, and the presence of lipids.[10][11] These aggregates present a larger surface area for interaction and can adsorb onto surfaces, sometimes even more readily than the monomeric peptide. This can lead to a rapid and substantial loss of active peptide from the solution.

Section 2: Troubleshooting Guide: Diagnosing and Solving Adsorption Issues

If you are encountering unexpected results, this section provides a framework for diagnosing adsorption-related problems.

Q4: I'm seeing low or inconsistent results in my bioassays (e.g., MIC, anti-biofilm, cell proliferation). Could this be due to peptide adsorption?

A: Yes, this is a classic symptom of peptide loss due to adsorption. If a significant portion of your LL-37 is bound to the walls of your microplate wells or dilution tubes, the actual concentration exposed to the bacteria or cells is much lower than your calculated concentration. This leads to an underestimation of the peptide's potency, resulting in artificially high Minimum Inhibitory Concentrations (MICs) or reduced efficacy in other assays. The variability in surface properties from well to well can also lead to poor reproducibility.[12]

Q5: My peptide concentration seems to decrease over time when analyzed by LC-MS from an autosampler plate. What's happening?

A: This is a direct observation of adsorption kinetics. The process of a peptide binding to a plastic surface is not always instantaneous.[5] When your sample plate sits in the autosampler, the LL-37 in the aqueous buffer has continuous contact with the well surface. Over time, more and more peptide adsorbs, leading to a progressive decrease in the concentration in the solution being injected. One study demonstrated that this effect is significantly worse in standard polypropylene plates compared to glass-coated plates, yet even with glass, a 50% loss can occur over a couple of hours.[2]

Q6: I've switched from polystyrene to polypropylene labware, as recommended for peptides, but I'm still losing my LL-37. Why?

A: While polypropylene is generally superior to polystyrene for reducing the adsorption of many peptides, it is by no means immune to the problem, especially for highly cationic and amphipathic peptides like LL-37.[12][13] The hydrophobic nature of polypropylene still provides a favorable surface for interaction.[14] For challenging peptides like LL-37, standard polypropylene is often insufficient, and more advanced strategies are required.

Section 3: Proactive Solutions & Best Practices

This section provides actionable protocols and strategies to proactively minimize LL-37 adsorption before it compromises your experiments.

3.1: Choosing the Right Laboratory Ware

The most effective first line of defense is selecting appropriate labware.

Q7: What are the best types of tubes and plates to use for LL-37?

A: Your choice of labware is a critical experimental parameter. Commercially available "low-binding" or "ultra-low binding" products are highly recommended. These are typically made from polypropylene that has been surface-treated to create a hydrophilic layer, which repels hydrophobic molecules and reduces protein and peptide binding.[2][15][16]

Table 1: Comparison of Common Laboratory Ware for LL-37 Handling

| Material Type | Adsorption Potential for LL-37 | Pros | Cons | Recommended Use Cases |

|---|---|---|---|---|

| Standard Polystyrene (PS) | Very High | Optically clear for absorbance assays. | High degree of peptide loss.[12][13] | Not Recommended for LL-37 solutions. |

| Standard Polypropylene (PP) | High | Chemically resistant, autoclavable. | Significant adsorption of cationic/hydrophobic peptides.[2][5] | Short-term storage of high-concentration stock solutions; use with passivation. |

| Siliconized Glass/Plastic | Variable | Can reduce binding for some molecules. | Effectiveness is peptide-dependent; can leach into solution.[2][12] | Test on a small scale first; may not be effective for LL-37. |

| Low-Protein-Binding PP | Low | Significantly reduced adsorption.[5][17] | Higher cost. | Highly Recommended for all dilute LL-37 solutions, assays, and storage. |

| Ultra-Low Binding PP | Very Low | Superior peptide recovery, especially at low nM concentrations.[15][16] | Highest cost. | Critical low-concentration experiments (e.g., LC-MS, SPR), long-term storage. |

3.2: Surface Passivation Protocols

If specialized low-binding labware is unavailable, you can pre-treat standard polypropylene tubes and plates to reduce surface activity. This process, known as passivation, creates a blocking layer on the plastic.

Q8: How can I pre-treat my standard labware to reduce binding?

A: The two most common methods involve coating the surface with a blocking protein or a non-ionic detergent.

-

Principle: BSA is a protein that will readily adsorb to the plastic surface, effectively occupying the binding sites that would otherwise be available to LL-37.[12][18]

-

Caution: This method is incompatible with downstream applications where extraneous protein would interfere, such as mass spectrometry or certain protein interaction studies.

Methodology:

-

Prepare a 1% BSA Solution: Dissolve 1 gram of high-purity, protease-free BSA into 100 mL of your experimental buffer (e.g., PBS). Filter-sterilize if necessary for cell-based assays.

-

Coat the Labware: Add the BSA solution to each tube or well, ensuring the entire surface that will contact your peptide solution is covered.

-

Incubate: Incubate the labware for at least 2 hours at room temperature, or overnight at 4°C.

-

Aspirate: Carefully remove the BSA solution.

-

Wash (Optional but Recommended): Gently wash the surface 1-2 times with your experimental buffer to remove any loosely bound BSA. Be careful not to scratch the surface.

-

Use Immediately: The passivated labware is now ready for use. Do not let it dry out before adding your peptide solution.

-

Principle: Non-ionic detergents like Tween-20 or Triton X-100 can coat the hydrophobic plastic surface, presenting a more hydrophilic interface to the solution and reducing peptide adsorption.[12][13]

-

Caution: Detergents can disrupt cell membranes and interfere with certain biological assays. Always run a detergent-only control to confirm it does not affect your experimental outcome.

Methodology:

-

Prepare a Detergent-Containing Buffer: Add a non-ionic detergent to your experimental buffer at a low concentration, typically 0.01% to 0.05% (v/v).

-

Pre-Rinse (for maximum effect): Rinse the tubes or wells with the detergent-containing buffer and aspirate.

-

Use Detergent-Containing Buffer for Dilutions: Prepare all your LL-37 dilutions and perform your experiment in the buffer containing the detergent. The continuous presence of the detergent in the solution is key to preventing adsorption.

3.3: Optimizing Solution and Handling Conditions

Q9: What solvent conditions can minimize LL-37 adsorption?

A: Modifying your buffer or solvent can significantly impact recovery.

-

Work at Higher Concentrations: Adsorption is a surface-saturating phenomenon. At very low peptide concentrations, a large fraction of the peptide is lost. If your experiment allows, working at higher concentrations (e.g., >10 µM) will minimize the percentage of peptide lost.[2][5]

-

Increase Ionic Strength: For interactions with negatively charged glass surfaces, increasing the ionic strength (e.g., with higher NaCl concentrations) can disrupt electrostatic binding. The effect on polypropylene is less predictable but may be beneficial.[5] This should be tested empirically for your specific assay.

-

Incorporate Organic Solvent: For applications like HPLC/MS, including an organic solvent like acetonitrile (ACN) in your sample buffer disrupts hydrophobic interactions and dramatically improves peptide recovery.[2]

Q10: Are there specific handling techniques I should use?

A: Yes, proper technique is crucial.[19][20]

-

Minimize Surface Area-to-Volume Ratio: Use the smallest tube appropriate for your volume. A larger solution volume in a given container has a lower surface-area-to-volume ratio, reducing the relative impact of surface adsorption.[5]

-

Use Low-Retention Pipette Tips: These tips are made of surface-modified polypropylene and are essential for accurately pipetting peptide solutions.

-

Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to aggregation and degradation. Aliquot your stock solution upon receipt and store at -20°C or -80°C.[19]

-

Vortex Thoroughly: When making dilutions, ensure you vortex the solution well to re-solubilize any peptide that may have temporarily adsorbed to the surface.

Table 2: Summary of Mitigation Strategies | Strategy | Mechanism | Effectiveness | Considerations / Limitations | | :--- | :--- | :--- | :--- | | Use Low-Binding Ware | Creates a hydrophilic surface barrier. | Very High | Higher initial cost. | The most reliable and cleanest method. | | BSA Coating | Blocks binding sites with a sacrificial protein. | High | Incompatible with MS; introduces protein contamination. | Excellent for cell-based and functional assays. | | Detergent Additives | Coats hydrophobic surfaces; can keep peptides in solution. | Moderate to High | Can interfere with biological assays (e.g., cell viability). | Requires careful validation with experimental controls. | | Work at High Concentration | Saturates available binding sites on the surface. | High (for % loss) | Not always feasible for potent peptides or sensitive assays. | A practical approach for preparing stock solutions. | | Minimize Contact Time | Reduces the time available for adsorption to occur. | Moderate | Not always practical for long incubations. | Important for sample prep and autosampler runs. |

3.4: The Trifluoroacetate (TFA) Issue

Q11: When and why should I consider exchanging the TFA counter-ion?

A: You should strongly consider a TFA-to-Chloride (or Acetate) ion exchange if you are conducting sensitive in vivo or cell-based assays. As mentioned, TFA itself can have biological effects, including inhibiting cell growth, which can confound your results and lead to misinterpretation of LL-37's activity.[6][9] The exchange is typically done by the peptide manufacturer upon request or can be performed in the lab using established protocols like repeated lyophilization from a dilute HCl solution or using ion-exchange chromatography.[8]

Section 4: Visualizing the Workflow

The following diagram outlines a decision-making process to help you select the appropriate experimental setup when working with LL-37.

Caption: Decision workflow for minimizing LL-37 adsorption.

Section 5: Frequently Asked Questions (FAQs)

Q12: Is it better to use glass or plastic for LL-37?

A: Neither is perfect, and the answer is peptide-specific.[21] While glass avoids issues of hydrophobicity, borosilicate glass has a negatively charged surface that strongly binds cationic peptides like LL-37.[5] For LL-37, high-quality, surface-modified "low-binding" polypropylene plastic is generally the superior and more reliable choice over standard glass or plastic.[17]

Q13: Will siliconizing my tubes help?

A: The effectiveness of siliconization is highly variable and not guaranteed.[12] While it creates a hydrophobic barrier that can prevent binding for some molecules, it may not be effective for an amphipathic peptide like LL-37 and can sometimes even increase adsorption.[2][18] It is generally better to use labware specifically designed and validated for low peptide binding.

Q14: How can I test for peptide loss in my own lab?

A: You can perform a simple recovery study. Prepare a known concentration of LL-37 in your experimental buffer. Aliquot this solution into the type of tube or plate you intend to use. At various time points (e.g., 0, 1, 4, and 24 hours), take a sample from the tube and measure the concentration using a sensitive and quantitative method like HPLC or a validated ELISA. A significant decrease in concentration over time is indicative of adsorption.

Q15: Can I reuse low-binding plates?

A: It is strongly advised not to reuse low-binding plates or tubes. The surface treatment that gives them their low-binding properties can be damaged by washing, and any adsorbed peptide from the first use could potentially leach out into your subsequent experiments, causing cross-contamination.

References

-

ResearchGate. (n.d.). A Spectroscopic Study of the Aggregation State of the Human Antimicrobial Peptide LL-37 in Bacterial versus Host Cell Model Membranes. Retrieved from [Link]

-

De Smet, K., & Contreras, R. (2005). Human antimicrobial peptides: defensins, cathelicidins and histatins. Biotechnology Letters, 27(18), 1337–1347. (Similar content found in: Li, Y., et al. (2021). The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent. Antibiotics, 10(7), 848. Available at: [Link])

-

Bratcher, P. E., & Gaggar, A. (2013). Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. PLoS ONE, 8(9), e73467. Available at: [Link]

-

Wang, G. (2019). LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases. International Journal of Molecular Sciences, 20(21), 5436. Available at: [Link]

-

De Lorenzi, E., et al. (2017). Evidence that the Human Innate Immune Peptide LL-37 may be a Binding Partner of Amyloid-β and Inhibitor of Fibril Assembly. Scientific Reports, 7, 5530. Available at: [Link]

-

Di Pompilio, A., et al. (2024). Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

-

Rappsilber, J., et al. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. bioRxiv. Available at: [Link]

-

Sahoo, B. R., et al. (2023). Membrane Interaction and Embedding of a Self-Assembled 4-Helix Bundle from the Antimicrobial hLL-37(17–29) Fragment. Langmuir. Available at: [Link]

-

Goebel-Stengel, M., Stengel, A., Taché, Y., & Reeve, J. R., Jr. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry, 414(1), 38–46. Available at: [Link]

-

Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS ONE, 10(5), e0122419. Available at: [Link]

-

Reddit. (2022). Loss of mass spec signal over time as peptides stick to plastic / glass. r/labrats. Available at: [Link]

-

Bechinger, B., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(12), 778-785. Available at: [Link]

-

Kristensen, K., Henriksen, J. R., & Andresen, T. L. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. ResearchGate. Available at: [Link]

-

Licha, K., et al. (2022). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Molecules, 27(19), 6513. Available at: [Link]

-

Salome, A., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceutics, 12(12), 1198. Available at: [Link]

-

Weikart, C. M., et al. (2019). Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates. Future Science OA, 5(2), FSO367. Available at: [Link]

-

Biovera. (n.d.). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

- US Patent US20120231447A1. (2012). Surface Passivation Methods for Single Molecule Imaging of Biochemical Reactions. Google Patents.

-

ResearchGate. (n.d.). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. Retrieved from [Link]

-

Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 24(5), 417-426. Available at: [Link]

-

Joo, C., et al. (2014). Surface Passivation for Single-molecule Protein Studies. Journal of Visualized Experiments, (86), 50549. Available at: [Link]

-

ResearchGate. (2012). Glass vials or plastic vials for liquid samples containing low concentration peptides/proteins in MS measurements?. Retrieved from [Link]

-

ResearchGate. (2023). What are the most recommended 96 well plates to avoid peptide adsorption?. Retrieved from [Link]

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

JoVE. (2022). Surface Passivation For Single-Molecule Protein Studies l Protocol Preview. YouTube. Available at: [Link]

-

Magana, M., et al. (2020). Design methods for antimicrobial peptides with improved performance. Biomedicines, 8(10), 389. Available at: [Link]

-

GenScript. (n.d.). Impact of TFA - A Review. Retrieved from [Link]

-

Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. Available at: [Link]

-

Chandradoss, S. D., et al. (2015). Rapid and improved surface passivation method for Single-Molecule experiments. ChemPhysChem, 16(10), 2107-2113. Available at: [Link]

-

Chrom Tech, Inc. (n.d.). The Advantages of Silane-Treated Vials. Retrieved from [Link]

-

NovoPro Bioscience Inc. (2017). Handling and Storage of Synthetic Peptides. Retrieved from [Link]

-

Weikart, C. M., et al. (2019). Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates. Future Science OA, 5(2), FSO367. Available at: [Link]

-

ResearchGate. (2017). Antimicrobial Peptides: Methods and Protocols. Retrieved from [Link]

-

Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

-

Xometry. (2022). Polypropylene vs. Polyethylene: Material Differences and Comparisons. Retrieved from [Link]

-

Joo, C., et al. (2015). A simple procedure to improve the surface passivation for single molecule fluorescence studies. Biophysical Journal, 108(2), 50a. Available at: [Link]

-

NoblePack. (n.d.). Polyethylene or Polypropylene: Which Packaging Material Is Better?. Retrieved from [Link]

Sources

- 1. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. specialchem.com [specialchem.com]

- 4. xometry.com [xometry.com]

- 5. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. genscript.com [genscript.com]

- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 9. genscript.com.cn [genscript.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced recovery of low concentration protein and peptide solutions on ultra-low binding microplates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]

- 19. peptide.com [peptide.com]

- 20. maxedoutcompounds.com [maxedoutcompounds.com]

- 21. researchgate.net [researchgate.net]

Technical Support Center: Overcoming LL-37 Trifluoroacetate Toxicity in Osteoblast Proliferation Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address challenges encountered when working with LL-37 trifluoroacetate (TFA) salt in osteoblast proliferation assays. Our goal is to ensure the scientific integrity of your experiments by mitigating potential artifacts from TFA toxicity.

Introduction: The LL-37 and TFA Conundrum

The human cathelicidin antimicrobial peptide, LL-37, is a molecule of significant interest in bone biology. It has been shown to play a role in bone regeneration, wound healing, and immune responses.[1][2] Specifically, LL-37 can stimulate the migration and differentiation of mesenchymal stem cells, which are precursors to osteoblasts.[2][3] However, the effects of LL-37 on osteoblast proliferation are concentration-dependent, with high concentrations reported to reduce cell viability.[1][4]

A significant confounding factor in these studies is the presence of trifluoroacetate (TFA), a counter-ion remnant from the solid-phase peptide synthesis and purification process.[5] TFA is a strong acid and, while often considered biologically inert at low concentrations, can introduce unintended cytotoxic effects, potentially masking the true biological activity of the LL-37 peptide.[6][7] This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my LL-37 peptide supplied as a trifluoroacetate salt?

A1: Solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides like LL-37, often utilizes trifluoroacetic acid (TFA) during the cleavage of the peptide from the resin and in the final purification steps via reverse-phase high-performance liquid chromatography (RP-HPLC).[5][8] TFA protonates the basic residues of the peptide, forming a salt and improving its solubility and stability.

Q2: How can trifluoroacetate (TFA) affect my osteoblast proliferation assays?

A2: TFA is a strong acid with a pKa between 0.2 and 0.5.[6] When the LL-37 TFA salt is dissolved in your cell culture medium, it can lower the local pH and introduce trifluoroacetate anions. These can be cytotoxic to cells, leading to reduced proliferation or cell death, which could be mistakenly attributed to the LL-37 peptide itself.[9]

Q3: At what concentration does LL-37 itself become toxic to osteoblasts?

A3: Studies have shown that high concentrations of LL-37 can reduce the viability of human osteoblast-like cells.[1][4] For instance, LL-37 at concentrations of 4 µM and 8 µM has been shown to reduce osteoblast cell numbers by 40% and 75%, respectively.[10] It's crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

Q4: What are the signs of TFA toxicity in my osteoblast cultures?

A4: Signs of TFA toxicity can be similar to other forms of cellular stress and include:

-

Reduced cell proliferation and viability, even at low LL-37 concentrations.

-

Changes in cell morphology, such as rounding and detachment.

-

Increased apoptosis or necrosis.

-

Inconsistent or non-reproducible results in your proliferation assays.

Q5: Are there alternatives to TFA as a counter-ion for LL-37?

A5: Yes, it is possible to exchange TFA for more biologically compatible counter-ions like acetate or chloride.[11][12] This is a highly recommended step to ensure that the observed effects in your assays are due to the LL-37 peptide and not the TFA counter-ion.

Troubleshooting Guide

This section provides solutions to common problems encountered during osteoblast proliferation assays with LL-37 TFA.

| Problem | Potential Cause | Recommended Solution |

| Unexpectedly low cell viability across all LL-37 concentrations. | TFA toxicity is masking the true effect of LL-37. | Perform a counter-ion exchange to replace TFA with acetate or chloride. (See Protocol 1) |

| High variability between replicate wells. | Incomplete solubilization of the LL-37 peptide or uneven distribution of TFA. | Ensure complete and homogenous dissolution of the peptide stock solution before diluting in culture medium. |

| Cell morphology appears abnormal (rounding, detachment). | Cytotoxicity from either high concentrations of LL-37 or the presence of TFA. | Conduct a dose-response experiment with TFA-exchanged LL-37 to determine the optimal concentration range. |

| Proliferation assay results are not consistent with published literature. | Differences in experimental conditions, cell lines, or the presence of TFA in your peptide preparation. | Standardize your protocol, confirm the identity and purity of your LL-37 peptide, and perform a counter-ion exchange. |

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) to Acetate Counter-Ion Exchange

This protocol is adapted from established methods for counter-ion exchange and is crucial for obtaining reliable biological data.[5][13]

Materials:

-

LL-37 trifluoroacetate peptide

-

Strong anion exchange resin

-

1M Sodium acetate solution

-

Sterile, deionized water

-

Lyophilizer

Procedure:

-

Prepare the Anion Exchange Column:

-

Use a 10 to 50-fold excess of anion exchange resin sites relative to the amount of TFA in your peptide sample.

-

Wash the resin with a 1M sodium acetate solution.

-

Rinse the column thoroughly with sterile, deionized water to remove excess sodium acetate.

-

-

Peptide Application:

-

Dissolve the LL-37 TFA peptide in a minimal amount of sterile, deionized water.

-

Apply the peptide solution to the prepared anion exchange column.

-

-

Elution and Collection:

-

Elute the peptide from the column with sterile, deionized water.

-

Collect the fractions containing the peptide.

-

-

Lyophilization:

-

Combine the peptide-containing fractions.

-

Freeze the solution and lyophilize to obtain the LL-37 acetate salt.

-

Protocol 2: Osteoblast Proliferation (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability and proliferation.[14]

Materials:

-

Osteoblast cell line (e.g., MG-63)

-

Complete cell culture medium

-

LL-37 acetate (from Protocol 1)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding:

-